molecular formula C15H16N2O2 B1329011 N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide CAS No. 946728-95-6

N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide

Cat. No.: B1329011
CAS No.: 946728-95-6
M. Wt: 256.3 g/mol
InChI Key: MGQYWSGRVVIIRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide typically involves the reaction of 2-amino-5-methylphenol with 3-bromoacetophenone under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research in various scientific fields .

Biological Activity

N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound features an acetamide functional group linked to a phenoxy structure, which is known for its diverse biological activities. The presence of the amino and methyl groups on the aromatic ring enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, derivatives containing similar phenoxy structures have exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .
  • Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including HepG2 and A549 cells, suggesting potential for further development as anticancer agents .
  • Neurological Effects : Some studies have explored the interaction of phenoxy compounds with serotonin receptors, indicating potential applications in treating mood disorders and anxiety. The affinity for these receptors suggests that this compound could influence neurological pathways .

The mechanism of action of this compound involves binding to specific proteins and enzymes, leading to modulation of their activity. This interaction can alter cellular processes such as apoptosis in cancer cells or neurotransmitter signaling in neurological contexts. For instance, compounds with similar structures have been shown to inhibit key signaling pathways involved in cell growth and survival, such as the Akt/mTOR pathway .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialGram-positive bacteria (e.g., S. aureus)MIC = 2 µg/ml
Gram-negative bacteria (e.g., E. coli)MIC = 4 µg/ml
AnticancerHepG2 hepatocellular carcinomaIC50 = 0.56 ± 0.01 µM
A549 lung cancer cellsIC50 = 6.6 ± 0.6 µM
NeurologicalSerotonin receptorsKi = 8.8 nM

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of phenoxy derivatives, this compound was found to significantly reduce cell viability in HepG2 cells with an IC50 value lower than many standard chemotherapeutics. The compound induced apoptosis by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins, indicating a robust mechanism for inducing cancer cell death .

Properties

IUPAC Name

N-[3-(2-amino-5-methylphenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-6-7-14(16)15(8-10)19-13-5-3-4-12(9-13)17-11(2)18/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQYWSGRVVIIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=CC(=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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